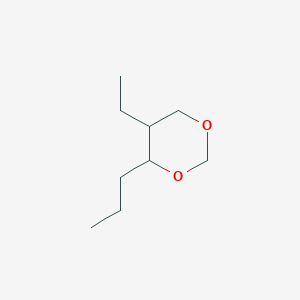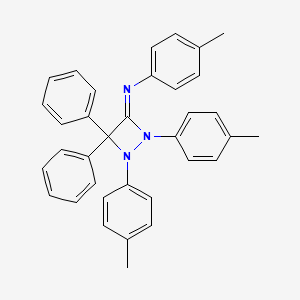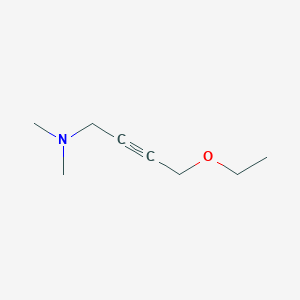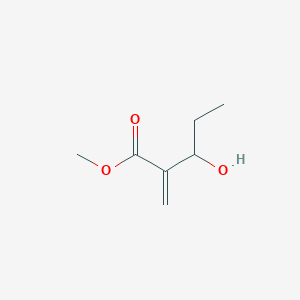
Methyl 3-hydroxy-2-methylidenepentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2-methylidenepentanoate: is an organic compound with the molecular formula C7H12O3 . It is a methyl ester derivative of 3-hydroxy-2-methylidenepentanoic acid. This compound is known for its unique structure, which includes a hydroxyl group and a methylene group, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylidenepentanoate can be synthesized through various methods. One common approach involves the Baylis-Hillman reaction, where an aldehyde or ketone reacts with an activated alkene in the presence of a nucleophile. For instance, the reaction of methyl acrylate with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-hydroxy-2-methylidenepentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methylene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of methyl 3-oxo-2-methylidenepentanoate.
Reduction: Formation of methyl 3-hydroxy-2-methylpentanoate.
Substitution: Formation of various substituted esters depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2-methylidenepentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-2-methylidenepentanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylene group can undergo nucleophilic addition reactions. These interactions can affect the compound’s reactivity and its ability to act as an intermediate in various chemical processes .
Comparación Con Compuestos Similares
- Methyl 2-hydroxy-3-methylpentanoate
- Pentanoic acid, 2-hydroxy-3-methyl-
- Methyl 3-hydroxy-2-methylenebutyrate
Comparison: Methyl 3-hydroxy-2-methylidenepentanoate is unique due to its methylene group, which provides additional reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis, offering more versatility in chemical reactions .
Propiedades
Número CAS |
18052-21-6 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2-methylidenepentanoate |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h6,8H,2,4H2,1,3H3 |
Clave InChI |
WXZUVXFBEAOGOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=C)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)

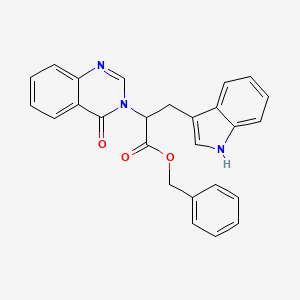
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)


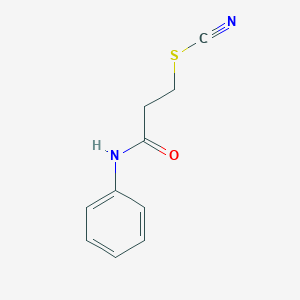
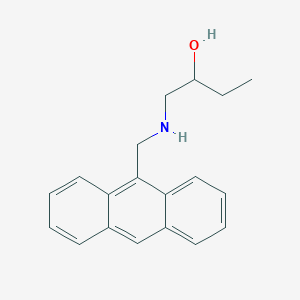

![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)
